2-(2,2-Dimethylpropanoyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile
Description
2-(2,2-Dimethylpropanoyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is a nitrile-containing compound featuring a pivaloyl (2,2-dimethylpropanoyl) group and a 4-fluorophenylamino substituent. Its molecular formula is C₁₅H₁₆FN₂O, with a molecular weight of 265.30 g/mol.
Properties
IUPAC Name |
(2Z)-2-[(4-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-14(2,3)13(18)10(8-16)9-17-12-6-4-11(15)5-7-12/h4-7,9,17H,1-3H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFJUAZUMIRGU-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,2-Dimethylpropanoyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile , with a CAS number of 1025581-91-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C14H15FN2O |
| Molecular Weight | 246.28 g/mol |
| CAS Number | 1025581-91-2 |
Structural Characteristics
The compound features a prop-2-enenitrile backbone with a dimethylpropanoyl group and a 4-fluorophenyl amino substituent. This structural arrangement suggests potential interactions with various biological targets due to the presence of both polar and non-polar functional groups.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Cell Cycle Modulation : It may induce cell cycle arrest in various cancer cell lines, potentially through the upregulation of cyclin-dependent kinase inhibitors.
- Apoptosis Induction : Evidence suggests that it could promote apoptosis in malignant cells, contributing to its anticancer potential.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cancer Cell Lines Tested : SKM-1 (human myelodysplastic syndrome), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Findings : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.
In Vivo Studies
Recent animal studies have illustrated the compound's efficacy in tumor models:
- Xenograft Models : In SKM-1 xenograft models, oral administration resulted in substantial tumor regression.
- Pharmacokinetics : The compound displayed favorable pharmacokinetic properties, including good bioavailability and a manageable half-life.
Case Study 1: Antitumor Activity
A study published in PubMed evaluated the antitumor effects of the compound on SKM-1 xenograft models. The results indicated:
- Tumor Volume Reduction : A significant decrease in tumor volume was observed after treatment compared to control groups.
- Mechanistic Insights : Histological analysis revealed increased apoptosis markers and reduced proliferation indices in treated tumors.
Case Study 2: Safety Profile
Another investigation focused on the safety profile of the compound:
- Toxicity Assessment : Toxicological evaluations showed minimal adverse effects at therapeutic doses.
- Long-term Effects : No significant long-term toxicity was noted during chronic exposure studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s core structure allows for diverse substituent modifications, significantly altering physicochemical and biological properties. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to chlorine .
- Trifluoromethyl Group : The CF₃ group in enhances lipophilicity, which could improve blood-brain barrier penetration but may also increase toxicity risks.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2,2-Dimethylpropanoyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodology :
- Condensation reactions between 2,2-dimethylpropanoyl chloride and 4-fluoroaniline derivatives under basic conditions (e.g., NaOH/KOH in ethanol) are a plausible route, analogous to enaminonitrile syntheses .
- Optimization : Vary solvents (ethanol, methanol), catalysts (NaHCO₃, K₂CO₃), and temperatures (60–80°C). Monitor progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Key Parameters :
| Variable | Optimal Range |
|---|---|
| Solvent | Ethanol |
| Catalyst | K₂CO₃ |
| Temp. | 70°C |
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Primary Techniques :
- ¹H/¹³C NMR : Identify substituents (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, nitrile carbon at δ 115–120 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~1600 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 289.12 for C₁₆H₁₈FN₂O) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to compute:
- HOMO-LUMO gaps (reactivity indicators)
- Electrostatic potential maps (nucleophilic/electrophilic sites)
- Dipole moments (polarity) .
- Compare computational results with experimental spectral data to validate accuracy .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
- Case Example : If NMR suggests a planar enaminonitrile structure but X-ray shows non-planarity:
Re-examine crystallographic refinement using SHELXL to check for overfitting .
Perform variable-temperature NMR to assess conformational flexibility .
Use ORTEP-3 to visualize thermal ellipsoids and confirm bond distortions .
Q. How can researchers design structure-activity relationship (SAR) studies for kinase inhibition potential?
- Experimental Design :
- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize residues (e.g., hinge-region Lys/Arg) for mutagenesis validation .
- Key Parameters :
| Assay Type | IC₅₀ Threshold |
|---|---|
| Fluorescence | <10 µM |
| Docking Score | ≤−8 kcal/mol |
Q. What mechanistic insights can be gained from studying substituent effects on the 4-fluorophenyl group?
- Approach :
- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
- Monitor reaction kinetics (UV-Vis) and intermediate trapping (ESR) to identify rate-limiting steps .
- Correlate substituent effects with DFT-calculated activation energies .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental dipole moments?
- Resolution Steps :
Verify solvent effects in DFT calculations (e.g., PCM model for ethanol) .
Re-measure dipole moments experimentally using dielectric constant measurements.
Cross-check crystallographic data (if available) for molecular symmetry .
Tools and Software Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
